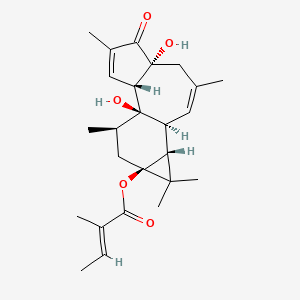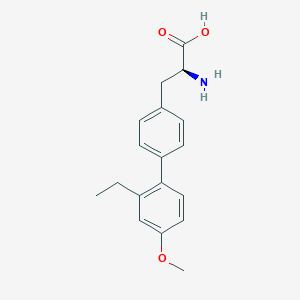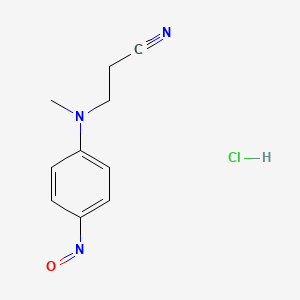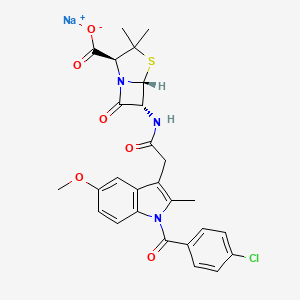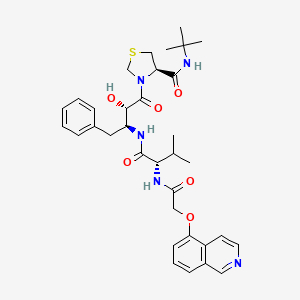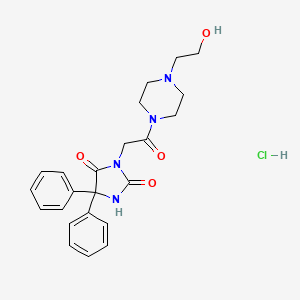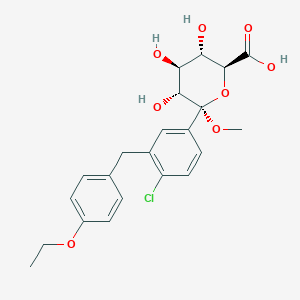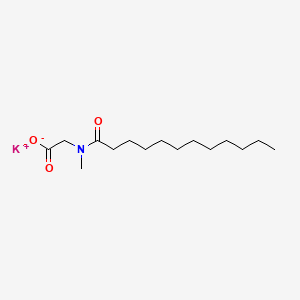
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core aglycone structure, followed by the sequential addition of various substituents and functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing advanced techniques such as catalytic reactions and automated synthesis.
Analyse Des Réactions Chimiques
Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups and substituents on the compound.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has potential applications in the study of cellular processes and interactions due to its ability to interact with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- stands out due to its unique combination of functional groups and substituents. Similar compounds may include other aglycones with different substituents or functional groups, each with its own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C97H108Cl2N12O23 |
|---|---|
Poids moléculaire |
1880.9 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butoxyphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-22-[(4-butoxyphenyl)methyl-methylamino]-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C97H108Cl2N12O23/c1-8-10-36-128-58-23-16-51(17-24-58)48-102-82-85(118)86(119)88(96(127)101-33-13-35-110(5)6)134-97(82)133-87-73-42-56-43-74(87)132-71-31-22-55(40-65(71)98)84(117)81-94(125)107-79(90(121)100-32-12-34-109(3)4)63-44-57(112)45-69(115)75(63)62-39-53(20-29-67(62)113)77(91(122)108-81)104-92(123)78(56)105-93(124)80-64-46-61(47-70(116)76(64)99)131-72-41-54(21-30-68(72)114)83(111(7)49-52-18-25-59(26-19-52)129-37-11-9-2)95(126)103-66(89(120)106-80)38-50-14-27-60(130-73)28-15-50/h14-31,39-47,66,77-86,88,97,102,112-119H,8-13,32-38,48-49H2,1-7H3,(H,100,121)(H,101,127)(H,103,126)(H,104,123)(H,105,124)(H,106,120)(H,107,125)(H,108,122)/t66-,77-,78-,79+,80+,81+,82-,83+,84-,85-,86+,88+,97-/m1/s1 |
Clé InChI |
UZBILFDARIZKEX-MMQGIWKUSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


